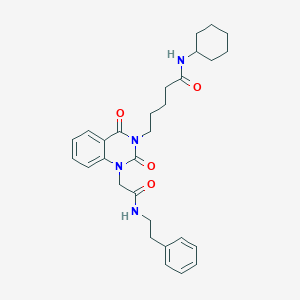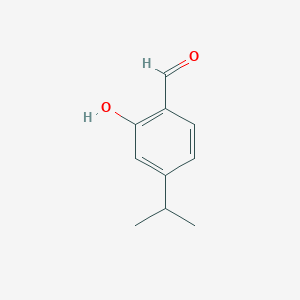![molecular formula C19H21N3O4S B2419222 Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate CAS No. 1009601-45-9](/img/structure/B2419222.png)
Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2O3/c1-16-10 (14)6-9-11 (15)13-8-5-3-2-4-7 (8)12-9/h2-5,9,12H,6H2,1H3, (H,13,15) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
The compound is related to several key areas of organic chemistry and medicinal chemistry, particularly in the synthesis of heterocyclic compounds, which are crucial in drug discovery and development. For example, the synthesis of tetrasubstituted thiophenes involves complex organic synthesis techniques that could be analogous to the methods needed to synthesize the compound (Sahu et al., 2015). These methods often involve multicomponent reactions, showcasing the complexity and versatility required in synthesizing compounds with specific therapeutic potentials.
Advanced Glycation End-Products
The study of advanced glycation end-products (AGEs) is another area where structurally complex molecules similar to this compound are of interest. AGEs are involved in various diseases, including diabetes and neurodegenerative disorders. Compounds that can modulate the formation or activity of AGEs have significant therapeutic potential. Research into molecules capable of interacting with AGEs or their precursors, such as methylglyoxal, could provide insights into potential applications of the compound (Nemet et al., 2006).
Antimicrobial Applications
Research into novel furothienoquinoxalines and pyranothienoquinoxalines has shown that these compounds possess antimicrobial activities. By extension, structurally related compounds like "Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate" could potentially be explored for antimicrobial applications, highlighting the importance of such compounds in addressing antibiotic resistance (Moustafa & Elossaily, 2002).
Crystal Structure and Computational Study
Understanding the crystal structure and computational properties of related compounds can provide insights into their chemical reactivity, stability, and potential interactions with biological targets. For example, the crystal structure analysis of methyl-3-aminothiophene-2-carboxylate highlights the importance of structural studies in predicting the behavior of complex organic molecules (Tao et al., 2020).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell . Rinse mouth as well .
properties
IUPAC Name |
methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-propylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-6-11-9-12(19(25)26-2)18(27-11)22-16(23)10-15-17(24)21-14-8-5-4-7-13(14)20-15/h4-5,7-9,15,20H,3,6,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOCPBPPKGQBHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2419139.png)
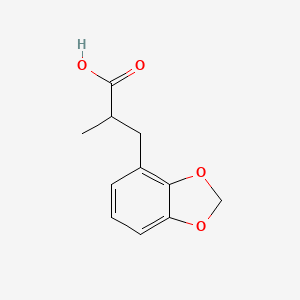
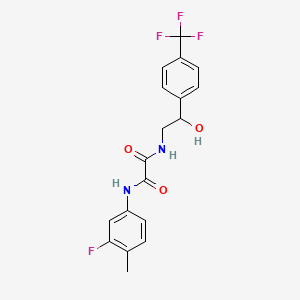
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2419142.png)
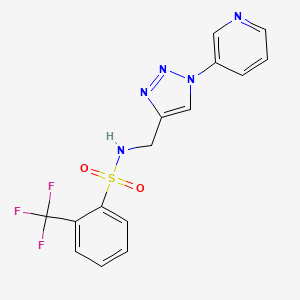
![3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419147.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)
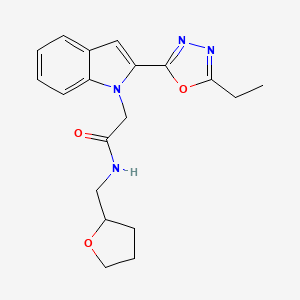
![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)
![2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2419156.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)
